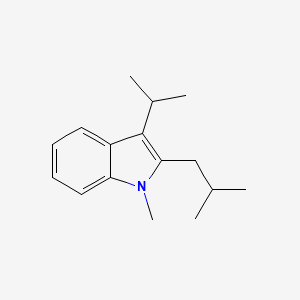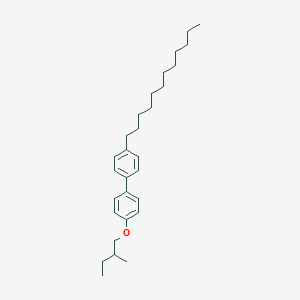
4-Dodecyl-4'-(2-methylbutoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a dodecyl group and a 2-methylbutoxy group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Dodecyl Group: The dodecyl group can be introduced via a Friedel-Crafts alkylation reaction using dodecyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-Methylbutoxy Group: The 2-methylbutoxy group can be attached through an etherification reaction using 2-methylbutanol and a suitable base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to membrane interactions and lipid bilayer formation.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl involves its interaction with molecular targets such as lipid bilayers and membrane proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dodecylbiphenyl: Lacks the 2-methylbutoxy group, making it less amphiphilic.
4-(2-Methylbutoxy)biphenyl: Lacks the dodecyl group, affecting its hydrophobic interactions.
4-Dodecyl-4’-methoxybiphenyl: Contains a methoxy group instead of a 2-methylbutoxy group, altering its chemical reactivity.
Uniqueness
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl is unique due to the presence of both the dodecyl and 2-methylbutoxy groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
114212-59-8 |
|---|---|
Formule moléculaire |
C29H44O |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
1-dodecyl-4-[4-(2-methylbutoxy)phenyl]benzene |
InChI |
InChI=1S/C29H44O/c1-4-6-7-8-9-10-11-12-13-14-15-26-16-18-27(19-17-26)28-20-22-29(23-21-28)30-24-25(3)5-2/h16-23,25H,4-15,24H2,1-3H3 |
Clé InChI |
URLCJSXMOPEGAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


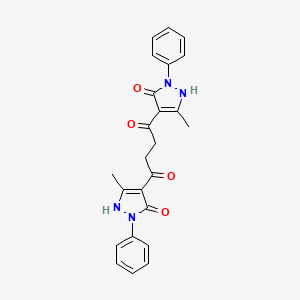
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
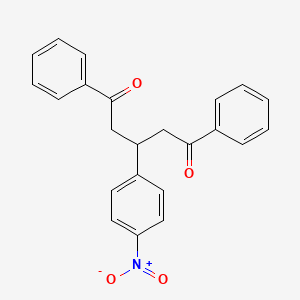
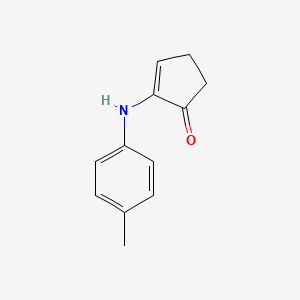
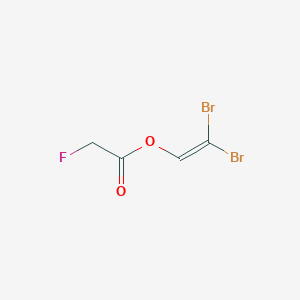
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
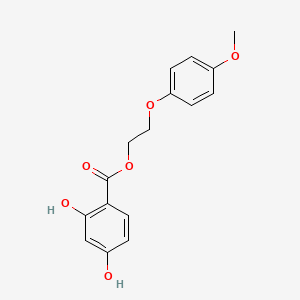
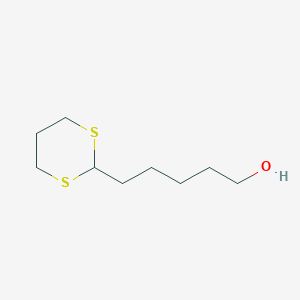
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
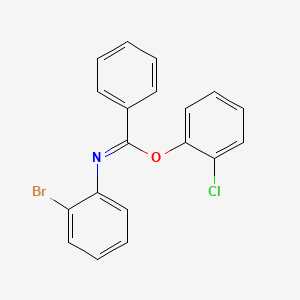
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)

![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
